1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound used in scientific research. It exhibits diverse applications due to its unique properties, aiding in studies related to drug development, molecular biology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 4-aminobenzoyl chloride, followed by coupling with N-butylprolinamide under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by reagents like bromine or nitric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide for bromination.
Major Products
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate: Shares similar structural features and is used in pharmaceutical applications.
N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: Another compound with similar functional groups, used in therapeutic research.
Uniqueness
1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in research focused on drug development and molecular biology.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-3-yl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O/c21-16-8-1-2-9-17(16)27-19(14-6-5-10-22-12-14)18(25-26-27)20(28)24-13-15-7-3-4-11-23-15/h1-12H,13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWDERFDNVCLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C4=CN=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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